3,5-BIS(2-PHENOXYACETAMIDO)BENZOIC ACID
Overview
Description
3,5-BIS(2-PHENOXYACETAMIDO)BENZOIC ACID is an organic compound with the molecular formula C23H20N2O6 It is characterized by the presence of two phenoxyacetamido groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS(2-PHENOXYACETAMIDO)BENZOIC ACID typically involves the reaction of 3,5-diaminobenzoic acid with phenoxyacetic acid derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3,5-BIS(2-PHENOXYACETAMIDO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The phenoxyacetamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
3,5-BIS(2-PHENOXYACETAMIDO)BENZOIC ACID has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-BIS(2-PHENOXYACETAMIDO)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetamido groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzoic acid core can participate in π-π stacking interactions and other non-covalent interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
3,5-BIS(3,4-DICARBOXYPHENOXY)BENZOIC ACID: Similar structure but with carboxylic acid groups instead of phenoxyacetamido groups.
3,5-BIS(TRIFLUOROMETHYL)PYRAZOLATE: Contains trifluoromethyl groups and a pyrazole ring, differing significantly in structure and properties.
Uniqueness
3,5-BIS(2-PHENOXYACETAMIDO)BENZOIC ACID is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of phenoxyacetamido groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3,5-bis[(2-phenoxyacetyl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c26-21(14-30-19-7-3-1-4-8-19)24-17-11-16(23(28)29)12-18(13-17)25-22(27)15-31-20-9-5-2-6-10-20/h1-13H,14-15H2,(H,24,26)(H,25,27)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFNIZJTLFKUNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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